molecular formula C8H7ClO4 B2643236 3-Chloro-2-hydroxy-5-methoxybenzoic acid CAS No. 1245532-48-2

3-Chloro-2-hydroxy-5-methoxybenzoic acid

Cat. No.: B2643236
CAS No.: 1245532-48-2
M. Wt: 202.59
InChI Key: ZTABOFPXDOTMLK-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

3-Chloro-2-hydroxy-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-methoxybenzoic acid typically involves the chlorination of 2-hydroxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group on the benzene ring allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-chloro-2-hydroxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABOFPXDOTMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245532-48-2
Record name 3-chloro-2-hydroxy-5-methoxybenzoic acid
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